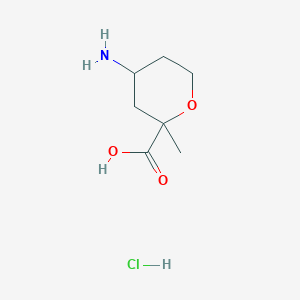

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride

Description

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride is a bicyclic organic compound with the molecular formula C₇H₁₃NO₃·HCl (free base: C₇H₁₃NO₃). Its structure features a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 2, an amino group at position 4, and a carboxylic acid moiety at position 2. The SMILES notation is CC1(CC(CCO1)N)C(=O)O, and its InChIKey is VSVFGWZSIUDSCA-UHFFFAOYSA-N .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-methyloxane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10)4-5(8)2-3-11-7;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJBIOFTNPDGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride typically involves the reaction of 4-amino-2-methyloxane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

Starting Material: 4-amino-2-methyloxane.

Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The amino group can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and studies involving enzyme reactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

- Molecular formula: C₆H₁₁NO₂·HCl

- Molecular weight : 165.62 g/mol

- Structure : A five-membered pyrrolidine ring with a methyl group and carboxylic acid at position 2.

- Applications : Used as a chiral building block in peptide synthesis and pharmaceutical intermediates .

- Key differences : The pyrrolidine ring (5-membered) vs. oxane (6-membered) in the target compound may influence conformational flexibility and solubility .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- Molecular formula: C₉H₁₂ClNO₂

- Molecular weight : 201.65 g/mol

- Structure: Aromatic benzene core with aminomethyl and methyl substituents; carboxylic acid at position 3.

- Applications : Versatile intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its aromatic reactivity .

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

- Molecular formula: C₈H₁₄ClNO₃

- Molecular weight : 207.66 g/mol

- Structure: A bridged bicyclic system (2-oxabicyclo[2.1.1]hexane) with an ethyl ester and amino group.

- Applications : Investigated in medicinal chemistry for its constrained geometry, which mimics natural product scaffolds .

- Key differences: The bicyclic framework imposes steric constraints distinct from the monocyclic oxane in the target compound.

Biological Activity

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

4-Amino-2-methyloxane-2-carboxylic acid hydrochloride features a unique molecular structure characterized by the presence of an amino group and a carboxylic acid functional group. This structure contributes to its chemical reactivity and biological activity. The compound is typically encountered in its hydrochloride form, enhancing its solubility in water, which is crucial for various applications in research and industry.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

- Enzymatic Interactions : It acts as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of various enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to amino acid metabolism, potentially affecting metabolic processes .

- Receptor Modulation : The compound can modulate receptor activity, which may lead to alterations in cellular signaling pathways and gene expression .

Biological Activity

The biological activities associated with 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride include:

- Enzyme Inhibition : It has been demonstrated to inhibit specific enzymes, which can be leveraged in biochemical assays .

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly as a precursor for synthesizing pharmaceutical compounds. Its ability to modulate enzyme activity could lead to new treatments for conditions related to metabolic dysregulation .

Study on Cyanide Metabolism

A notable study explored the role of 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride in cyanide metabolism. The compound was found to participate in detoxification pathways, acting as an alternative biotransformation product during cyanide toxicity. This highlights its potential role in mitigating cyanide effects through metabolic pathways .

Spectrophotometric Analysis

In another study utilizing spectrophotometric methods, researchers analyzed the compound's presence and activity in biological samples. The findings demonstrated that varying concentrations of this compound could be accurately measured, indicating its utility in biochemical assays .

Comparative Analysis with Similar Compounds

The following table illustrates how 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride compares with structurally similar compounds regarding biological activities:

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 4-Amino-2-methyloxane-2-carboxylic acid hydrochloride | Similar structure | Involved in enzyme inhibition |

| 4-Amino-2-methyltetrahydro-2H-pyran-2-carboxylic acid | Related structure | Exhibits similar metabolic effects |

| 4-Amino-2-methyloxane-4-carboxylic acid hydrochloride | Different position of carboxyl group | Potentially similar therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.